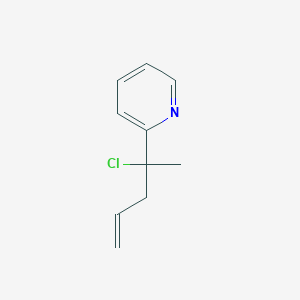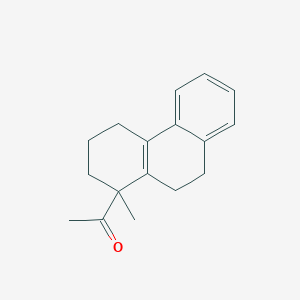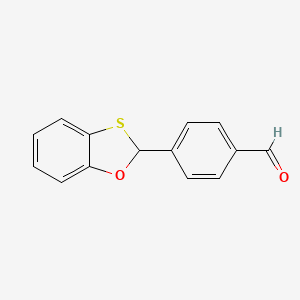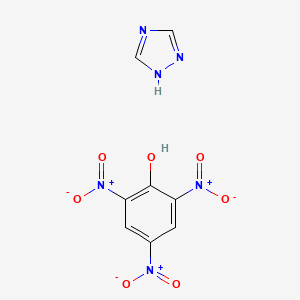![molecular formula C11H21NO B14598943 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol CAS No. 61244-54-0](/img/structure/B14598943.png)
10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Aminomethyl)bicyclo[431]decan-10-ol is a bicyclic compound characterized by a unique structure that includes a bicyclo[431]decane framework with an aminomethyl group and a hydroxyl group attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol typically involves the formation of the bicyclic framework followed by the introduction of the aminomethyl and hydroxyl groups. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. Subsequent functionalization steps introduce the aminomethyl and hydroxyl groups under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and amination are employed to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the bicyclic framework or the functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as halides or amines are used in the presence of suitable solvents and catalysts.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced bicyclic compounds.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The bicyclic framework provides structural stability and rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Bicyclo[4.2.2]decane: Differentiated by the presence of two 2-carbon bridges.
Bicyclo[5.2.1]decan-10-ol, 10-(aminomethyl)-: Contains a different bicyclic framework with distinct chemical properties.
Uniqueness: 10-(Aminomethyl)bicyclo[4.3.1]decan-10-ol is unique due to its specific bicyclic structure and the presence of both aminomethyl and hydroxyl groups on the same carbon atom. This combination of features imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
61244-54-0 |
|---|---|
Molecular Formula |
C11H21NO |
Molecular Weight |
183.29 g/mol |
IUPAC Name |
10-(aminomethyl)bicyclo[4.3.1]decan-10-ol |
InChI |
InChI=1S/C11H21NO/c12-8-11(13)9-4-1-2-5-10(11)7-3-6-9/h9-10,13H,1-8,12H2 |
InChI Key |
VAPZAXIJQFSTAP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCCC(C1)C2(CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)






![(2-{[(4-Nitrophenoxy)carbonyl]oxy}ethyl)(triphenyl)phosphanium chloride](/img/structure/B14598917.png)
![3-[(2-Hexyldecyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14598922.png)
![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)



